molecular formula C11H17N3O4S2 B2796788 methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034265-75-1

methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2796788
CAS No.: 2034265-75-1
M. Wt: 319.39
InChI Key: NWSWYHYJGMQFDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound featuring a combination of imidazole, sulfonyl, pyrrolidine, and thioacetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate typically involves multiple steps:

    Formation of the Imidazole Derivative: The starting material, 1-methylimidazole, undergoes sulfonylation using a sulfonyl chloride in the presence of a base such as triethylamine.

    Pyrrolidine Derivative Synthesis: The sulfonylated imidazole is then reacted with a pyrrolidine derivative, which can be synthesized through various methods including the reaction of pyrrolidine with appropriate halides.

    Thioacetate Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioacetate group can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)propionate: Similar structure with a propionate group instead of acetate.

    Methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)butyrate: Contains a butyrate group.

Uniqueness

Methyl 2-((1-((1-methyl-1H-imidazol-4-yl)sulfonyl)pyrrolidin-3-yl)thio)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[1-(1-methylimidazol-4-yl)sulfonylpyrrolidin-3-yl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O4S2/c1-13-6-10(12-8-13)20(16,17)14-4-3-9(5-14)19-7-11(15)18-2/h6,8-9H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSWYHYJGMQFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCC(C2)SCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.